molecular formula C24H24N4O4S2 B2809130 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021090-03-8

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2809130
CAS RN: 1021090-03-8
M. Wt: 496.6
InChI Key: VWPDUXHBPIIKMV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a thiophene ring, a methoxybenzyl group, and a dioxidotetrahydrothiophen-3-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by various substitution reactions to attach the other groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray diffraction (XRD) could be used to evaluate the molecular packing .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the thiophene rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its rigidity, while the various functional groups could affect its solubility .

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Compound Synthesis : Research has been conducted on synthesizing and characterizing heterocyclic analogues that share structural motifs with the compound of interest. These studies often aim to explore the structural diversity and understand the chemical properties of these compounds. For example, the synthesis of isomorphous structures obeying the chlorine-methyl (Cl-Me) exchange rule has been investigated, highlighting the extensive disorder in these structures and their implications for data mining and structural analysis (Rajni Swamy et al., 2013).

  • Crystal Structure Analysis : The crystal and molecular structures of related compounds have been determined, providing insights into their conformation and stability. Such studies are essential for understanding the interaction potential of these compounds with biological targets (Prabhuswamy et al., 2016).

Biological Evaluation

  • Antimicrobial and Anticancer Activities : Several studies focus on the synthesis of novel derivatives for antimicrobial and anticancer evaluations. For instance, compounds have been synthesized and tested for their potential as antimicrobial agents, showing promising activities against various bacterial and fungal strains (Sowmya et al., 2018). Similarly, compounds designed for anticancer activity have been evaluated against specific cancer cell lines, contributing to the development of new therapeutic agents (Rahmouni et al., 2016).

Enzyme Inhibitory Activity

  • Inhibition of Specific Enzymes : Research into the enzyme inhibitory activities of these compounds, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggests their potential for treating diseases associated with enzyme dysfunction. Molecular docking studies provide further insights into their mechanism of action and binding affinities (Cetin et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper safety measures should always be taken when handling chemical substances .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and testing of its biological activity .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(2-methoxyphenyl)methyl]-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-15-22-18(24(29)25-13-16-6-3-4-7-20(16)32-2)12-19(21-8-5-10-33-21)26-23(22)28(27-15)17-9-11-34(30,31)14-17/h3-8,10,12,17H,9,11,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPDUXHBPIIKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CC=C4OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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